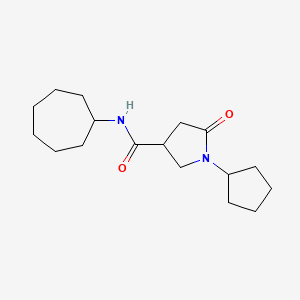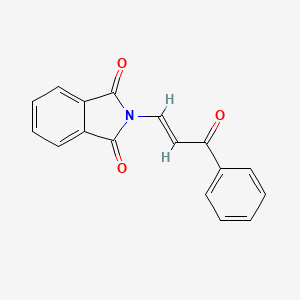
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide, also known as F-Phenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in Russia in the 1960s and has since gained popularity as a nootropic and anxiolytic agent.
Wirkmechanismus
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide acts as a GABA-B receptor agonist, which results in the release of GABA in the brain. GABA is a neurotransmitter that inhibits the activity of neurons, leading to a calming and relaxing effect. This compound also increases the levels of dopamine, a neurotransmitter involved in motivation, reward, and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, which enhances oxygen and nutrient delivery to the brain. It also increases the activity of antioxidant enzymes, which protect the brain from oxidative stress. This compound has been shown to reduce inflammation and cell death in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. However, this compound has some limitations as well. Its long half-life and slow onset of action can make it difficult to study its acute effects. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide. One area of interest is its potential therapeutic uses in treating addiction and other neurological disorders. Another area of interest is its effects on cognitive function and memory. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or risks associated with its use.
In conclusion, this compound is a synthetic derivative of GABA that has gained popularity as a nootropic and anxiolytic agent. It has been shown to have a number of biochemical and physiological effects and has potential therapeutic uses in treating addiction and other neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential risks associated with its use.
Synthesemethoden
The synthesis of 3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide involves the reaction of 2-fluorobenzylamine and 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to this compound by reacting with propanoyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide has been studied for its anxiolytic, nootropic, and neuroprotective effects. It has been shown to improve cognitive function, reduce anxiety and stress, and enhance mood. It has also been investigated for its potential therapeutic uses in treating alcohol and drug addiction, insomnia, and other neurological disorders.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxy-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-11-14(21-2)8-9-16(12)19-17(20)10-7-13-5-3-4-6-15(13)18/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRGCQGGCWRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5329158.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)